molecular formula C8H7BCl3NO3 B1336263 (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid CAS No. 276669-74-0

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid

Cat. No.: B1336263
CAS No.: 276669-74-0
M. Wt: 282.3 g/mol
InChI Key: RQEOGMVEBAPFSP-UHFFFAOYSA-N
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Description

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trichloroacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid typically involves the following steps:

  • Formation of the Trichloroacetamido Intermediate: : The initial step involves the reaction of aniline with trichloroacetyl chloride to form 3-(2,2,2-trichloroacetamido)aniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    C6H5NH2+Cl3CCOClC6H4(NHCOCCl3)+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{Cl}_3\text{C}\text{COCl} \rightarrow \text{C}_6\text{H}_4(\text{NHCOCCl}_3) + \text{HCl} C6​H5​NH2​+Cl3​CCOCl→C6​H4​(NHCOCCl3​)+HCl

  • Borylation: : The next step involves the borylation of the trichloroacetamido intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the trichloroacetamido intermediate reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.

    C6H4(NHCOCCl3)+B(OH)2RC6H4(NHCOCCl3)B(OH)2+R\text{C}_6\text{H}_4(\text{NHCOCCl}_3) + \text{B(OH)}_2\text{R} \rightarrow \text{C}_6\text{H}_4(\text{NHCOCCl}_3)\text{B(OH)}_2 + \text{R} C6​H4​(NHCOCCl3​)+B(OH)2​R→C6​H4​(NHCOCCl3​)B(OH)2​+R

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid can undergo oxidation reactions, typically forming phenol derivatives.

  • Reduction: : Reduction of the trichloroacetamido group can lead to the formation of amine derivatives.

  • Substitution: : The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various biaryl compounds depending on the halide used in the coupling reaction.

Scientific Research Applications

Chemistry

In organic synthesis, (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trichloroacetamido group can enhance the compound’s binding affinity and specificity towards biological targets, making it a candidate for developing new therapeutic agents.

Industry

In material science, this compound is used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules that target specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the trichloroacetamido group, making it less reactive in certain applications.

    (4-(2,2,2-Trichloroacetamido)phenyl)boronic acid: Similar structure but with the trichloroacetamido group in a different position, which can affect its reactivity and binding properties.

    (3-(2,2,2-Trichloroacetamido)phenyl)boronic ester: An ester derivative that can be more stable under certain conditions.

Uniqueness

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid is unique due to the presence of both the boronic acid and trichloroacetamido groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Properties

IUPAC Name

[3-[(2,2,2-trichloroacetyl)amino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BCl3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEOGMVEBAPFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BCl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431652
Record name [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276669-74-0
Record name [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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